molecular formula C17H20ClNO B5131599 N-1-adamantyl-4-chlorobenzamide

N-1-adamantyl-4-chlorobenzamide

Cat. No.: B5131599
M. Wt: 289.8 g/mol
InChI Key: MJGIEMQZMGCJSY-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-chlorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives and has been studied extensively for its mechanism of action and physiological effects.

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Analysis

Biochemical Properties

N-1-adamantyl-4-chlorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between this compound and urease is characterized by a non-competitive mode of inhibition, where the compound binds to a site other than the active site of the enzyme, thereby reducing its activity . Additionally, this compound has been found to form hydrogen bonds with specific amino acid residues, further stabilizing its interaction with the enzyme .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In melan-a cells, a type of melanocyte, the compound has been observed to reduce melanin synthesis in a dose-dependent manner. This reduction in melanin synthesis is accompanied by a decrease in the activity of tyrosinase, an enzyme crucial for melanin production . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to urease and inhibits its activity through a non-competitive mechanism, as mentioned earlier . Additionally, this compound affects the expression of genes involved in melanin synthesis, such as tyrosinase and tyrosinase-related proteins, by reducing their mRNA and protein levels . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against urease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of melanin synthesis in melan-a cells and brown guinea pigs . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation, a process catalyzed by liver microsomes, leading to the formation of hydroxylated metabolites . These metabolic transformations can affect the compound’s activity and stability, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its diffusion across cellular membranes, allowing it to reach its target sites within cells . Additionally, this compound may interact with binding proteins that influence its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with enzymes and other biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(1-adamantyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIEMQZMGCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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